molecular formula C16H24N2O2 B4874015 N-cyclooctyl-N'-(2-methoxyphenyl)urea

N-cyclooctyl-N'-(2-methoxyphenyl)urea

Cat. No.: B4874015
M. Wt: 276.37 g/mol
InChI Key: VBEDFQPWRJUREA-UHFFFAOYSA-N
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Description

N-cyclooctyl-N’-(2-methoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a cyclooctyl group and a 2-methoxyphenyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-N’-(2-methoxyphenyl)urea typically involves the reaction of cyclooctylamine with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclooctylamine+2-Methoxyphenyl isocyanateN-cyclooctyl-N’-(2-methoxyphenyl)urea\text{Cyclooctylamine} + \text{2-Methoxyphenyl isocyanate} \rightarrow \text{N-cyclooctyl-N'-(2-methoxyphenyl)urea} Cyclooctylamine+2-Methoxyphenyl isocyanate→N-cyclooctyl-N’-(2-methoxyphenyl)urea

The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-cyclooctyl-N’-(2-methoxyphenyl)urea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-N’-(2-methoxyphenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-cyclooctyl-N’-(2-methoxyphenyl)urea has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-cyclooctyl-N’-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclooctyl-N’-(2-chlorophenyl)urea
  • N-cyclooctyl-N’-(2-nitrophenyl)urea
  • N-cyclooctyl-N’-(2-hydroxyphenyl)urea

Uniqueness

N-cyclooctyl-N’-(2-methoxyphenyl)urea is unique due to the presence of the 2-methoxyphenyl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-cyclooctyl-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-20-15-12-8-7-11-14(15)18-16(19)17-13-9-5-3-2-4-6-10-13/h7-8,11-13H,2-6,9-10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEDFQPWRJUREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824159
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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